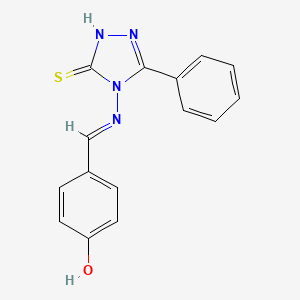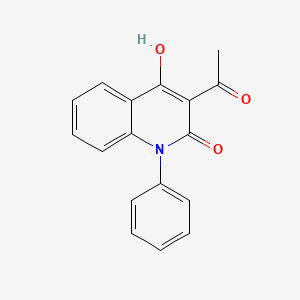![molecular formula C16H16N4O2S B604414 ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1489265-21-5](/img/structure/B604414.png)
ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole moiety, a thiazole ring, and a hydrazone linkage, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole moieties.
Condensation: The hydrazone linkage allows for further condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids or bases), and specific temperature controls .
Applications De Recherche Scientifique
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical products.
Mécanisme D'action
The mechanism of action of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The hydrazone linkage can interact with nucleophiles, while the thiazole ring may participate in coordination with metal ions. These interactions collectively contribute to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)ethan-1-ol: A simpler indole derivative with different biological activities.
2-(2-(1H-Indol-3-ylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Another complex indole derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of the indole, thiazole, and hydrazone moieties, which contribute to its diverse chemical reactivity and biological activities.
Propriétés
Numéro CAS |
1489265-21-5 |
|---|---|
Formule moléculaire |
C16H16N4O2S |
Poids moléculaire |
328.4g/mol |
Nom IUPAC |
ethyl 2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)14-10(2)19-16(23-14)20-18-9-11-8-17-13-7-5-4-6-12(11)13/h4-9,17H,3H2,1-2H3,(H,19,20)/b18-9+ |
Clé InChI |
TXEVAFMZVNPKTA-GIJQJNRQSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CNC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B604333.png)
![6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604335.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)
![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604337.png)

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol](/img/structure/B604341.png)
![ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B604343.png)





![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)
